molecular formula C16H19N5OS B2439115 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034464-85-0

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2439115
CAS No.: 2034464-85-0
M. Wt: 329.42
InChI Key: ZVYMKWIUFFMQON-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a benzothiophene moiety, a triazole ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiophene core. One common approach is the coupling of 2-(benzo[b]thiophen-3-yl)acetaldehyde with dimethylamine to form the corresponding amine. This intermediate is then reacted with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Types of Reactions:

  • Oxidation: The benzothiophene core can undergo oxidation reactions to form various derivatives.

  • Reduction: The compound can be reduced to form different amine derivatives.

  • Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation products: Various benzothiophene derivatives.

  • Reduction products: Different amine derivatives.

  • Substitution products: Substituted triazole derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has potential as a lead compound for drug development, particularly in the treatment of bacterial and fungal infections.

  • Material Science: Its unique structure makes it suitable for use in organic electronic materials.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The benzothiophene moiety may interact with enzymes or receptors, while the triazole ring can form hydrogen bonds with biological targets. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • Raloxifene: Used in the treatment of breast cancer.

  • Zileuton: An anti-inflammatory drug.

  • Sertaconazole: An antifungal agent.

Uniqueness: N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-20(2)14(8-17-16(22)13-9-21(3)19-18-13)12-10-23-15-7-5-4-6-11(12)15/h4-7,9-10,14H,8H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYMKWIUFFMQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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